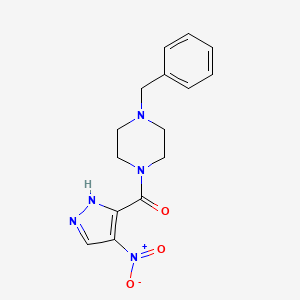![molecular formula C24H26ClNO2 B11580410 {1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}(cyclohexyl)methanone](/img/structure/B11580410.png)
{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}(cyclohexyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}(cyclohexyl)methanone is a complex organic compound that features a combination of indole, chlorophenoxy, and cyclohexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}(cyclohexyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Chlorophenoxy Group: This step involves the reaction of the indole derivative with 2-chlorophenol in the presence of a base, such as potassium carbonate, to form the chlorophenoxypropyl group.
Cyclohexylmethanone Addition: The final step involves the addition of the cyclohexylmethanone group through a Friedel-Crafts acylation reaction, using an acid chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}(cyclohexyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}(cyclohexyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of {1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}(cyclohexyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity in nucleophilic substitution reactions.
Fluvastatin: A statin drug with a different mechanism of action but comparable structural complexity.
Vorasidenib: A dual inhibitor with distinct pharmacological properties.
Uniqueness
This detailed overview provides a comprehensive understanding of {1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}(cyclohexyl)methanone, highlighting its synthesis, reactions, applications, and unique properties
Propiedades
Fórmula molecular |
C24H26ClNO2 |
|---|---|
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]-cyclohexylmethanone |
InChI |
InChI=1S/C24H26ClNO2/c25-21-12-5-7-14-23(21)28-16-8-15-26-17-20(19-11-4-6-13-22(19)26)24(27)18-9-2-1-3-10-18/h4-7,11-14,17-18H,1-3,8-10,15-16H2 |
Clave InChI |
WPNXJLSWDGIFNK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CCCOC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-2-{7-ethyl-3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B11580333.png)
![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B11580336.png)
![1-(2-Chloro-4-nitrophenyl)-4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazine](/img/structure/B11580344.png)

![5,7-Dimethyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11580353.png)
![2-[(3-Chlorophenoxy)methyl]-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11580358.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11580360.png)
![Methyl 4-[7-methoxy-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B11580361.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11580368.png)
![7-(furan-2-yl)-1-(4-methylphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11580369.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide](/img/structure/B11580376.png)
![N-(2-chlorophenyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580381.png)
![N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11580384.png)
![N-(2-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580393.png)
